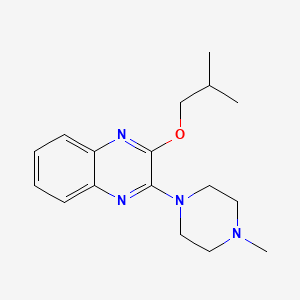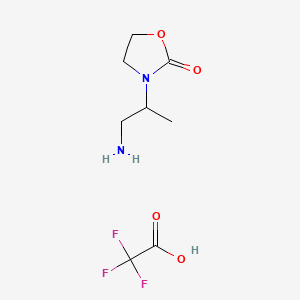
3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines an oxazolidinone ring with an aminopropyl group and is stabilized by trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminopropyl group. One common method involves the use of dimethyl carbonate in a flow system over solid catalysts to achieve carbamoylation of primary, secondary, and aromatic amines . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron-chrome (TZC-3/1) can enhance the efficiency of the process, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield aminopropyl-substituted oxazolidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and materials science .
科学的研究の応用
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their bioactive properties.
Triazole-containing scaffolds: These heterocyclic compounds are also used in drug discovery and have applications in various fields, including pharmaceuticals and agrochemicals.
Uniqueness
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and an aminopropyl group, which imparts distinct chemical and biological properties. Its stability in the presence of trifluoroacetic acid further enhances its utility in various applications .
特性
分子式 |
C8H13F3N2O4 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC名 |
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-5(4-7)8-2-3-10-6(8)9;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
InChIキー |
AVYWPGKQYXMMRJ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)N1CCOC1=O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


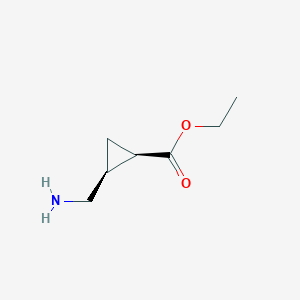
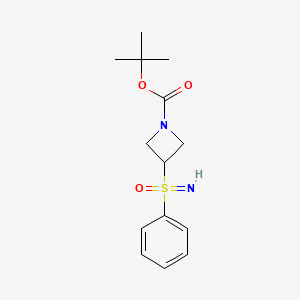
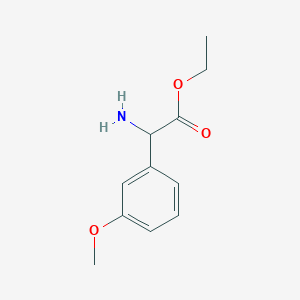
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
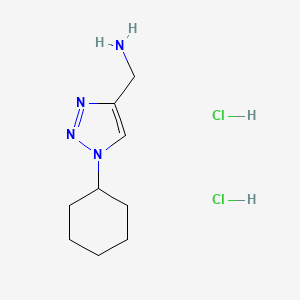
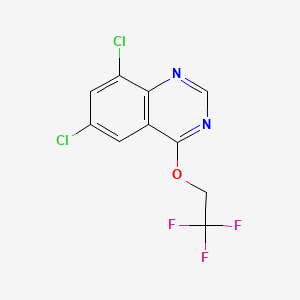
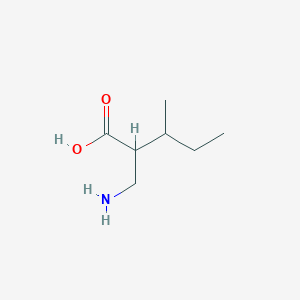
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
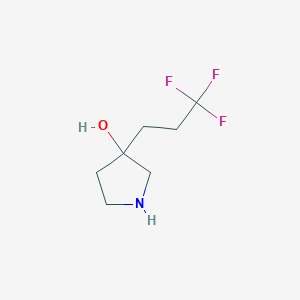
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
